1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a chemical compound that features a fluorophenyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 3-fluorobenzaldehyde with 1-methyl-1H-pyrazole-4-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to form the desired methanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-4-ylmethanol
- 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-4-ylmethanol
- 1-(2-fluorophenyl)-3-(3-pyridinyl)-1H-pyrazol-4-ylmethanol
Uniqueness
1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both fluorophenyl and pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15ClFN3 |
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Molecular Weight |
255.72 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-16-9-11(8-15-16)7-14-6-10-3-2-4-12(13)5-10;/h2-5,8-9,14H,6-7H2,1H3;1H |
InChI Key |
PYDPJJDXRLQZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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